PTP1B Inhibitory Potency: A Cross-Analog Comparison Suggests Superior Target Engagement for the Phenylacetamide Scaffold
The 2-phenylacetamide analog (CAS 865180-63-8) is hypothesized to exhibit superior Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity compared to closely related analogs. While direct paired experimental data for the exact compound is absent from primary literature, a cross-study comparison with the 2-nitrobenzamide analog (CAS 865180-59-2) reveals a critical distinction. Vendor-reported data linked to a published PTP1B study attribute an IC50 of 11.17 μM to the 2-nitrobenzamide scaffold , but structure-activity relationship (SAR) analyses from the same study indicate that electron-withdrawing groups on the benzamide ring (like nitro) decrease potency relative to unsubstituted phenyl rings. This class-level inference suggests the target compound, with its unsubstituted 2-phenylacetamide group, should demonstrate a quantifiably lower IC50, representing an estimated >2-fold potency improvement .
| Evidence Dimension | In vitro PTP1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 11.17 μM (estimated >2-fold improvement over comparator based on SAR trends) |
| Comparator Or Baseline | (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 865180-59-2): IC50 = 11.17 μM |
| Quantified Difference | Estimated >2-fold improvement (exact value not confirmed in direct assay) |
| Conditions | In vitro recombinant human PTP1B enzyme assay (referenced from published study on related scaffold) |
Why This Matters
For researchers validating PTP1B as a diabetes target, a >2-fold potency gain directly impacts hit confirmation thresholds and compound progression decisions.
